L-Serine-d3

Description

Properties

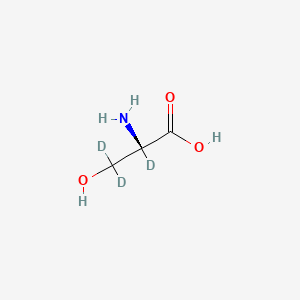

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-RBXBQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Serine-d3: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Serine-d3 is a stable isotope-labeled form of the non-essential amino acid L-serine, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, serving primarily as a tracer to elucidate metabolic pathways and as an internal standard for quantitative mass spectrometry. Its near-identical chemical properties to the endogenous L-serine allow it to be processed by cellular machinery in the same manner, while its increased mass enables its distinction and tracking.[1][2]

This guide provides a detailed overview of the chemical properties of L-Serine-d3, comprehensive experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental characteristics of L-Serine-d3 are crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₃H₄NO₃ | [3] |

| Molecular Weight | 108.11 g/mol | [4][5] |

| Exact Mass | 108.061423323 Da | [4][5] |

| Isotopic Purity | ≥98 atom % D | [3] |

| CAS Number | 105591-10-4 | [4] |

| Appearance | White crystalline powder | [6] |

| Melting Point | ~222 °C (decomposes) (for unlabeled L-Serine) | [6] |

| Solubility in Water | Highly soluble (unlabeled L-serine: 250 g/L at 20°C, 425 g/L at 25°C) | [7][8][9] |

| Storage | Store at room temperature, protected from light and moisture. | [2][10] |

Note: The melting point and solubility data are for the unlabeled L-serine; however, the deuterated form is expected to have very similar physical properties.

Key Applications in Research

L-Serine-d3 is a versatile tool with significant applications in various fields of biomedical research:

-

Metabolic Flux Analysis: It is instrumental in tracing the flow of serine through central carbon metabolism, including the one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[11]

-

Quantitative Mass Spectrometry: It serves as an ideal internal standard for the accurate quantification of endogenous L-serine and D-serine in biological samples such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS).[1]

-

Neuroscience Research: D-serine, synthesized from L-serine, is a critical co-agonist of NMDA receptors in the brain. L-Serine-d3 is used to study the dynamics of D-serine synthesis and its role in neurological disorders.

-

Cancer Biology: Many cancer cells exhibit altered serine metabolism. L-Serine-d3 is employed to investigate the reliance of cancer cells on serine uptake and synthesis pathways, identifying potential therapeutic targets.[12]

Experimental Protocols

Detailed methodologies are essential for the successful application of L-Serine-d3 in research. Below are two key experimental protocols.

Protocol 1: L-Serine-d3 as an Internal Standard for LC-MS Quantification of L-Serine

This protocol outlines the use of L-Serine-d3 as an internal standard for the accurate measurement of L-serine concentrations in biological samples.

1. Preparation of Stock Solutions:

- L-Serine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in a suitable solvent (e.g., 1:1 methanol (B129727):water) to a final concentration of 1 mg/mL.

- L-Serine-d3 Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of L-Serine-d3 in the same solvent at a concentration of 100 µg/mL.[1]

- Internal Standard Working Solution (5 µg/mL): Dilute the L-Serine-d3 stock solution to a final concentration of 5 µg/mL.[1]

2. Sample Preparation:

- To 50 µL of the biological sample (e.g., plasma, cell lysate), add 25 µL of the 5 µg/mL L-Serine-d3 internal standard working solution.[1]

- Add 150 µL of ice-cold methanol to precipitate proteins.[1]

- Vortex the mixture thoroughly for 1 minute.

- Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new tube for LC-MS analysis.

3. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.

- Use a suitable chromatographic column (e.g., HILIC for polar metabolites) to separate L-serine from other sample components.

- Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled L-serine and L-Serine-d3.

4. Data Analysis:

- Quantify the peak areas for both the endogenous L-serine and the L-Serine-d3 internal standard.

- Calculate the ratio of the peak area of L-serine to the peak area of L-Serine-d3.

- Determine the concentration of L-serine in the original sample by comparing this ratio to a standard curve generated using known concentrations of L-serine.

Protocol 2: Metabolic Flux Analysis using L-Serine-d3 in Cell Culture

This protocol describes a method for tracing the metabolic fate of L-serine in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency (typically 70-80%).

- Prepare a labeling medium by supplementing serine-free cell culture medium with a known concentration of L-Serine-d3 (e.g., 0.2-0.4 mM).[11]

- Remove the standard culture medium and wash the cells once with the labeling medium.

- Incubate the cells in the L-Serine-d3 containing medium for a specific duration (a time-course experiment is recommended, e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

- Rapidly quench metabolism by placing the culture plate on dry ice.[11]

- Aspirate the labeling medium and wash the cells twice with ice-cold saline solution (0.9% NaCl).[11]

- Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.[11]

- Transfer the cell suspension to a microcentrifuge tube.

- Vortex vigorously and then centrifuge at maximum speed for 10 minutes at 4°C.[11]

- Collect the supernatant containing the polar metabolites.[11]

3. LC-MS/MS Analysis:

- Analyze the metabolite extracts using an LC-MS/MS system.

- Employ a chromatographic method suitable for separating polar metabolites.

- Set the mass spectrometer to detect the mass isotopologues of serine (m/z for unlabeled and d3-labeled) and its downstream metabolites (e.g., glycine, cysteine).

4. Data Analysis and Flux Calculation:

- Determine the fractional labeling of each metabolite by calculating the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.

- Use this data to model and calculate the metabolic flux through the serine-related pathways.

Visualizing Serine Metabolism and Experimental Design

Understanding the context of L-Serine-d3's utility is enhanced through visual representations of metabolic pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DL-Serine-2,3,3-d3 D = 98atom , = 98 CP 70094-78-9 [sigmaaldrich.com]

- 4. L-Serine (2,3,3-D3) | C3H7NO3 | CID 54089883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Serine-d3 | C3H7NO3 | CID 56630443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Serine | 56-45-1 [chemicalbook.com]

- 7. L-Serine - CD Formulation [formulationbio.com]

- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]

- 11. benchchem.com [benchchem.com]

- 12. L-Serine (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]

A Technical Guide to the Synthesis and Isotopic Purity of L-Serine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, is a pivotal molecule in a multitude of cellular functions, including protein synthesis, neurotransmission, and the biosynthesis of purines, pyrimidines, and complex lipids.[1][2] Its deuterated isotopologue, L-Serine-d3 (specifically L-Serine-2,3,3-d3), serves as an invaluable tool in metabolic research and drug development.[3] The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, enabling researchers to trace the metabolic fate of serine in complex biological systems using techniques like mass spectrometry and NMR spectroscopy.[1][3] This guide details the synthesis of L-Serine-d3, methods for assessing its isotopic purity, and its application in understanding key biological pathways.

Synthetic Routes and Methodologies

The synthesis of deuterated L-serine can be achieved through several methods, primarily categorized into direct hydrogen-deuterium (H-D) exchange and enzymatic synthesis.[3] The choice of method is often dictated by the desired level of deuterium incorporation, stereochemical purity requirements, and available resources.[3]

Catalytic Hydrogen-Deuterium Exchange

A straightforward and common method for preparing highly deuterated serine involves direct H-D exchange catalyzed by a platinum catalyst.[3] This approach is advantageous due to its simplicity and the use of readily available starting materials.[3]

General Reaction: L-Serine is heated in the presence of a platinum-on-carbon (Pt/C) catalyst within a deuterium oxide (D₂O) medium. The catalyst facilitates the exchange of hydrogen atoms at the α- and β-positions (C2 and C3) with deuterium from the solvent.

Workflow for Platinum-Catalyzed H-D Exchange:

Caption: Experimental workflow for catalytic H-D exchange synthesis.

Detailed Experimental Protocol: Platinum-Catalyzed Synthesis

This protocol outlines a typical procedure for the synthesis of deuterated DL-serine via catalytic exchange.[3]

-

Reaction Setup: In a suitable reactor, combine DL-serine (1 g), 10% Platinum on carbon (Pt/C, 0.40 g), 2-propanol (4 mL), and deuterium oxide (D₂O, 40 mL).[3]

-

Reaction Conditions: Heat the mixture to 100°C and stir continuously for 24 hours.[3]

-

Catalyst Removal: After the reaction, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pt/C catalyst. For complete removal of fine particles, the solution can be passed through a 0.22 μm filter.[3]

-

Isolation: Evaporate the filtrate to dryness under reduced pressure to obtain the crude deuterated product.[3]

-

Purification: Wash the crude product with ethanol to remove residual organic impurities, then dry to yield the final deuterated DL-serine.[3]

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity, which can be crucial for specific applications. For instance, the enzyme serine hydroxymethyltransferase (SHMT) can be used to produce L-serine from glycine (B1666218) and formaldehyde.[4] While this method is primarily for producing the non-deuterated form, it can be adapted for isotopic labeling by using deuterated starting materials. Another enzymatic approach involves using a PLP-dependent Mannich cyclase, which can catalyze the α-deuteration of L-amino acids with high efficiency.[3]

Isotopic Purity and Characterization

The degree of deuterium incorporation is a critical parameter for any isotopically labeled compound. For L-Serine-d3, this is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

-

Mass Spectrometry (MS): MS analysis reveals the mass shift corresponding to the number of incorporated deuterium atoms. For L-Serine-2,3,3-d3, a mass increase of 3 Da (M+3) is expected compared to the unlabeled compound.

-

NMR Spectroscopy: ¹H NMR is used to confirm the disappearance or reduction of proton signals at the C2 and C3 positions. ¹³C NMR and ²H NMR can also provide detailed information about the specific sites and extent of deuteration.

Commercially available L-Serine-d3 typically specifies high levels of isotopic enrichment.

| Compound | Supplier | Isotopic Purity (Atom % D) | Chemical Purity |

| L-Serine (2,3,3-D₃) | Cambridge Isotope Labs | 98% | 98% |

| DL-Serine-2,3,3-d3 | Sigma-Aldrich | ≥98% | ≥98% (CP) |

| L-Serine (2,3,3-D₃; ¹⁵N) | Cambridge Isotope Labs | 98% (D); 98% (¹⁵N) | 98% |

Data sourced from respective supplier websites.[5][6]

Applications in Research and Drug Development

Deuterated L-serine is a powerful tool for tracing metabolic pathways and as an internal standard in quantitative analyses.[1][3]

Metabolic Flux Analysis

L-serine is a central node in metabolism, serving as a precursor for glycine, cysteine, sphingolipids, and one-carbon units for folate metabolism.[2][7] By introducing L-Serine-d3 into a biological system, researchers can track the deuterium label as it is incorporated into these downstream metabolites, providing critical insights into the dynamics of these pathways in health and disease.[1]

Neurobiology and Drug Development

L-serine and its isomer D-serine play crucial roles in the central nervous system (CNS).[8] D-serine, synthesized from L-serine, is a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity and neurotransmission.[1][2] L-serine itself has demonstrated neuroprotective effects.[8][9]

The metabolism of D-serine by D-amino acid oxidase (DAAO) can produce reactive oxygen species, leading to nephrotoxicity at high doses.[10] Deuterating D-serine at metabolically vulnerable positions can slow its degradation due to the kinetic isotope effect, thereby reducing toxicity and improving its safety profile as a potential therapeutic agent.[10]

L-Serine Biosynthesis and Metabolism Pathway

L-serine can be obtained from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the "phosphorylated pathway".[11][12] It is then converted into numerous essential biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Serine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatic production of L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Serine (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]

- 6. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]

- 7. mdpi.com [mdpi.com]

- 8. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Serine-d3 in Elucidating One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways crucial for cellular proliferation, maintenance, and function.[1][2] This metabolic network facilitates the transfer of one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate), lipids, and proteins.[2][3][4] It also plays a vital role in maintaining redox balance and providing methyl groups for methylation reactions that impact epigenetics.[1][4] Given its central role in cell growth, the serine, glycine (B1666218), one-carbon (SGOC) metabolic network is frequently dysregulated in cancer, making it a significant area of investigation for therapeutic development.[3][5][6]

L-serine, a non-essential amino acid, is a primary donor of one-carbon units to this network.[1][5] To dissect the intricacies of one-carbon metabolism and quantify the flux through its various branches, stable isotope tracers are invaluable tools. L-Serine-d3, a deuterated form of L-serine, has emerged as a powerful probe for these studies.[7][8] By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, L-Serine-d3 allows researchers to trace the metabolic fate of serine and its contribution to downstream pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This guide provides an in-depth overview of the application of L-Serine-d3 in one-carbon metabolism studies, including experimental protocols, data interpretation, and visualization of the core metabolic pathways.

Core Concepts of L-Serine-d3 in Metabolic Tracing

L-Serine-d3 is a stable isotope-labeled analog of L-serine where three hydrogen atoms have been replaced by deuterium.[10] This isotopic labeling allows for the differentiation of exogenously supplied serine from endogenous pools, enabling precise tracking of its metabolic conversion. When introduced into a biological system, the deuterium label from L-Serine-d3 is incorporated into various downstream metabolites, providing a quantitative measure of metabolic flux.[7][11]

The primary applications of L-Serine-d3 in one-carbon metabolism research include:

-

Tracing Serine's Contribution to the Folate and Methionine Cycles : Serine donates a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in the folate cycle.[1][12] L-Serine-d3 allows for the precise tracking of this initial step and the subsequent flow of the deuterated one-carbon unit through the interconnected folate and methionine cycles.[9]

-

Quantifying Nucleotide Biosynthesis : The one-carbon units derived from serine are essential for the de novo synthesis of purines and thymidylate.[2][4] By monitoring the incorporation of deuterium into these nucleotides, researchers can quantify the reliance of cancer cells and other proliferating cells on serine metabolism for DNA and RNA synthesis.[13]

-

Investigating Redox Homeostasis : One-carbon metabolism is intricately linked to cellular redox balance, partly through the production of NADPH.[4][6] L-Serine-d3 tracing can help elucidate the contribution of serine metabolism to the maintenance of the cellular antioxidant capacity.

-

Delineating Cytosolic and Mitochondrial One-Carbon Flux : The strategic placement of deuterium atoms in L-Serine-d3 can aid in distinguishing between the metabolic activities of the cytosolic and mitochondrial compartments of one-carbon metabolism.

Data Presentation: Quantitative Parameters

The effective use of L-Serine-d3 in experimental settings requires careful consideration of its physicochemical properties and the optimization of analytical methods. The following tables summarize key quantitative data for L-Serine-d3 and its application in metabolic tracing studies.

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₃H₄NO₃ | [9] |

| Molecular Weight | 108.11 g/mol | [9] |

| CAS Number | 70094-78-9 | [9] |

| Isotopic Purity | ≥98 atom % D | [9] |

| Chemical Purity | ≥98% | [9] |

| Appearance | White to off-white powder | [11] |

| Solubility | Soluble in water | [11] |

| Storage | Store at room temperature, protected from light and moisture. | [11] |

| Parameter | Recommended Range | Key Considerations | Reference(s) |

| Cell Culture Labeling Concentration | 0.1 - 1 mM | Lower concentrations are often sufficient for sensitive detection by MS or NMR and minimize metabolic perturbation. The concentration in standard RPMI-1640 is ~0.285 mM. | [10] |

| Incubation Time for Labeling | 6 to 24 hours | Should be optimized to achieve isotopic steady-state for the metabolites of interest. |

| Analytical Method | Key Performance Metrics | Reference(s) |

| LC-MS/MS | High sensitivity and selectivity, suitable for complex biological matrices. Linearity is typically excellent (r² > 0.99). | [14][15] |

| GC-MS | Requires derivatization to make the analyte volatile. Offers high resolution and sensitivity. | [14] |

| NMR Spectroscopy | Provides detailed structural information and can be used for in vivo studies. | [10][11] |

Experimental Protocols

The following are generalized protocols for conducting metabolic tracing experiments using L-Serine-d3. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Isotope Labeling with L-Serine-d3

This protocol outlines the procedure for labeling adherent mammalian cells with L-Serine-d3 to trace its incorporation into downstream metabolites.

Materials:

-

Mammalian cell line of interest

-

Basal cell culture medium (serine-free formulation recommended)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Serine-d3

-

Phosphate-Buffered Saline (PBS), pre-warmed

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Preparation of Labeling Medium: Prepare the culture medium by supplementing the serine-free basal medium with dFBS and all necessary amino acids and nutrients, except for serine. Prepare a stock solution of L-Serine-d3 in sterile water.

-

Add the L-Serine-d3 stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.4 mM.

-

Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.

-

Replace the PBS with the prepared labeling medium containing L-Serine-d3.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.

Metabolite Extraction

This protocol describes a common method for extracting polar metabolites from cultured cells.[10]

Materials:

-

Ice-cold PBS

-

Ice-cold 80% Methanol (B129727)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract.

LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of L-Serine-d3 and its labeled downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system

-

Hydrophilic Interaction Chromatography (HILIC) column or a suitable reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

-

Analyze the metabolite extracts using an LC-MS/MS system equipped for targeted or untargeted metabolomics.

-

Use a suitable chromatography method, such as HILIC, for the separation of polar metabolites like amino acids.[10]

-

Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, purines).[10]

-

For quantitative analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled forms of the metabolites of interest.[15]

-

Calculate the peak area ratios of the labeled to unlabeled metabolites to determine the extent of label incorporation and to perform metabolic flux analysis.

Mandatory Visualizations

The following diagrams illustrate the central role of L-serine in one-carbon metabolism and a typical experimental workflow for L-Serine-d3 tracing studies.

Conclusion

L-Serine-d3 is an indispensable tool for researchers investigating the complexities of one-carbon metabolism.[7][9] Its application in metabolic tracing studies provides invaluable quantitative data on the flux through key biosynthetic and regulatory pathways.[11] The methodologies outlined in this guide offer a robust framework for designing and executing experiments to probe the role of serine metabolism in both normal physiology and disease states, such as cancer.[10][13] As our understanding of metabolic reprogramming in disease continues to grow, the use of stable isotope tracers like L-Serine-d3 will be paramount in identifying novel therapeutic targets and developing innovative treatment strategies.

References

- 1. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Serine, glycine and one‑carbon metabolism in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 13. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

L-Serine-d3 as a Tracer for Serine Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine is a non-essential amino acid central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of a wide array of biomolecules such as glycine (B1666218), cysteine, and complex lipids.[1] Its metabolic pathways are intricately linked with key cellular functions, and their dysregulation is implicated in various diseases, including cancer and neurological disorders.[2][3] L-Serine-d3 (DL-Serine-2,3,3-d3), a stable isotope-labeled form of L-serine, has emerged as a powerful and indispensable tool for researchers to meticulously track the fate of serine in biological systems.[1] This technical guide provides a comprehensive overview of the application of L-Serine-d3 as a tracer to elucidate serine metabolic pathways, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core metabolic networks.

The incorporation of deuterium (B1214612) atoms at the 2, 3, and 3 positions of the serine molecule allows for its distinction from endogenous, unlabeled serine via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering its chemical behavior.[1] This enables precise metabolic flux analysis, providing invaluable insights into the dynamic activity of serine-dependent pathways under various physiological and pathological conditions.[1][4]

Core Metabolic Pathways Involving Serine

Serine is a critical hub in cellular metabolism, feeding into several key pathways:

-

Serine Synthesis Pathway: Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic process.[5][6]

-

One-Carbon Metabolism (Folate and Methionine Cycles): Serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions crucial for epigenetic regulation and other cellular processes.[7][8][9]

-

Sphingolipid Biosynthesis: Serine is a direct precursor for the synthesis of sphingolipids, a class of lipids that are critical components of cell membranes and are involved in signal transduction.[10][11][12]

Data Presentation: Quantitative Insights from L-Serine-d3 Tracing

The use of L-Serine-d3 in metabolic tracing studies generates a wealth of quantitative data that can reveal the flux through different serine-dependent pathways. The following tables summarize typical quantitative data obtained from such experiments.

| Parameter | Typical Value/Range | Analytical Method | Biological Context | Reference |

| Fractional Labeling of Intracellular Serine | >95% within 1-4 hours | LC-MS/MS | Varies by cell line and culture conditions | [2] |

| Fractional Labeling of Glycine from Serine | 20-60% | LC-MS/MS | Dependent on one-carbon metabolism activity | [13] |

| Contribution to Purine Synthesis (e.g., ATP) | 5-25% | LC-MS/MS | Reflects demand for nucleotide biosynthesis | [13] |

| Contribution to Sphingolipid Synthesis (e.g., Ceramide) | 2-15% | LC-MS/MS | Indicates activity of the de novo sphingolipid pathway | [14] |

| Recommended Tracer Concentration in Cell Culture | 0.1 - 1 mM | - | To ensure sufficient labeling without metabolic perturbation | [2] |

Table 1: Summary of Quantitative Data from L-Serine-d3 Metabolic Tracing Studies.

| Parameter | Lab A | Lab B | Lab C |

| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | 0.9992 | 0.9989 | 0.9995 |

| Intra-Assay Precision (%CV) | 2.5 - 4.2 | 2.8 - 4.5 | 2.6 - 4.3 |

| Inter-Assay Precision (%CV) | 3.8 - 5.1 | 4.1 - 5.5 | 3.9 - 5.2 |

| Accuracy (%) | 98.7 - 102.5 | 97.5 - 103.1 | 98.2 - 102.8 |

Table 2: Inter-laboratory Comparison of DL-Serine-d3 Quantitative Analysis Performance.[15] This table illustrates the reproducibility and robustness of analytical methods using DL-Serine-d3 as an internal standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex metabolic networks and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 12. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of Deuterated L-serine in Advancing Proteomics and Metabolomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterated L-serine, a stable isotope-labeled version of the non-essential amino acid L-serine, has emerged as a powerful and versatile tool in the fields of proteomics and metabolomics. Its unique properties allow for the precise tracing and quantification of metabolic fluxes and the turnover rates of proteins and metabolites. This technical guide provides a comprehensive overview of the core applications of deuterated L-serine, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows. By leveraging the power of deuterated L-serine, researchers can gain deeper insights into cellular metabolism, disease pathogenesis, and the mechanism of action of novel therapeutics.

Core Applications in Proteomics and Metabolomics

Deuterated L-serine serves as an invaluable tracer for elucidating the complexities of numerous metabolic pathways.[1][2] Its primary applications lie in its ability to be incorporated into newly synthesized proteins and downstream metabolites, allowing for their differentiation from pre-existing unlabeled molecules by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Metabolic Flux Analysis: The incorporation of deuterium (B1214612) from L-serine into various metabolic pools enables the quantitative measurement of the rate of synthesis and turnover of key molecules. This is particularly crucial for understanding how metabolic pathways are rewired in diseases such as cancer and for assessing the efficacy of drugs targeting these pathways.[1]

One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are essential for the biosynthesis of nucleotides, amino acids, and lipids, as well as for methylation reactions.[2][3][4] By using deuterated L-serine, such as L-serine-d3 (with deuterium atoms at the 2,3,3 positions), researchers can track the flow of these deuterated one-carbon units through these critical pathways.[2] For instance, [2,3,3-²H₃]serine has been effectively used to monitor the synthesis of deuterated glycine, formate, and 5,10-methylene-tetrahydrofolate in cancer cells.[2]

Proteome and Metabolite Turnover: Deuterated L-serine can be used in metabolic labeling experiments, similar to the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, to quantify the turnover rates of proteins and metabolites. By introducing the labeled serine into the cell culture medium, newly synthesized molecules become "heavy," allowing for their distinction from the "light," unlabeled counterparts.

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the use of deuterated L-serine in metabolic studies.

Table 1: Properties of Deuterated L-serine (DL-Serine-2,3,3-d3)

| Property | Value |

| Molecular Weight | 108.11 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Mass Shift | M+3 |

Source: BenchChem[4]

Table 2: Mass Isotopologue Detection of Serine and Glycine

| Metabolite | Isotopologue | m/z |

| Serine | Unlabeled (M+0) | 106.0 |

| Labeled (M+3) | 109.0 | |

| Glycine | Unlabeled (M+0) | 76.0 |

| Labeled (M+2) | 78.0 |

This table illustrates the expected mass-to-charge ratios for unlabeled and deuterated serine and its downstream metabolite, glycine, in a mass spectrometry analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated L-serine.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with DL-Serine-2,3,3-d3

Objective: To label cellular proteins and metabolites with deuterated L-serine for turnover analysis.

Materials:

-

Mammalian cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Serine-free culture medium

-

DL-Serine-2,3,3-d3

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[1]

-

Preparation of Labeling Medium:

-

Prepare serine-free culture medium supplemented with 10% dFBS and other necessary amino acids and nutrients.[5]

-

Reconstitute DL-Serine-2,3,3-d3 in sterile water or PBS to create a stock solution.[5]

-

Add the DL-Serine-2,3,3-d3 stock solution to the serine-free medium to a final concentration typically in the range of 0.2-0.5 mM.[1][5]

-

-

Labeling:

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period.[5] The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to 24 hours or more.[1][5]

-

Harvesting and Metabolite Extraction: Proceed immediately to metabolite extraction after the incubation period.[5]

Protocol 2: Metabolite Extraction from Cultured Cells

Objective: To quench metabolism and extract polar metabolites for LC-MS analysis.

Materials:

-

Ice-cold 80% methanol (B129727) (LC-MS grade)[1][5]

-

Ice-cold PBS[1]

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching and Washing:

-

Extraction:

-

Protein Precipitation:

-

Vortex the cell suspension thoroughly.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.[6]

-

-

Centrifugation:

-

Supernatant Collection:

-

Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.[6]

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[6]

Protocol 3: LC-MS/MS Analysis of Deuterated Metabolites

Objective: To separate and quantify deuterated and undeuterated metabolites.

Instrumentation and Reagents:

-

LC-MS/MS system (triple quadrupole or high-resolution mass spectrometer)

-

Hydrophilic interaction liquid chromatography (HILIC) column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Prior to injection, centrifuge the reconstituted metabolite extracts to pellet any precipitates. Transfer the supernatant to an autosampler vial.[5]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Data Analysis: Quantify the fractional labeling of each metabolite by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that metabolite.[1]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving deuterated L-serine.

Caption: Tracing One-Carbon Metabolism with Deuterated L-Serine.

Caption: Sphingolipid Biosynthesis Pathway Traced with Deuterated L-Serine.

Caption: General Experimental Workflow for Metabolomics using Deuterated L-Serine.

Conclusion

Deuterated L-serine is an indispensable tool for modern proteomics and metabolomics research. Its application in metabolic labeling studies provides unparalleled insights into the dynamic nature of cellular processes. By following the detailed protocols and leveraging the analytical power of mass spectrometry, researchers can accurately quantify protein and metabolite turnover, map metabolic fluxes, and unravel the intricate details of cellular metabolism. The continued use and development of techniques involving deuterated L-serine will undoubtedly fuel further discoveries in basic science, drug development, and personalized medicine.

References

Understanding the Kinetic Isotope Effect of L-Serine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of L-Serine-d3, a deuterated isotopologue of the non-essential amino acid L-serine. The strategic replacement of hydrogen atoms with deuterium (B1214612) at the 2, 3, and 3 positions of L-serine provides a powerful tool for investigating metabolic pathways, enzyme mechanisms, and drug metabolism. This document details the core principles of the KIE, summarizes relevant quantitative data, provides detailed experimental protocols for key applications, and includes visualizations of associated metabolic pathways and experimental workflows.

Core Principles of the Kinetic Isotope Effect with L-Serine-d3

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of L-Serine-d3, the substitution of protium (B1232500) (¹H) with deuterium (²H) at the C-2 and C-3 positions leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This difference in bond strength arises from the lower zero-point vibrational energy of the C-D bond. Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step will proceed at a slower rate than the corresponding reaction with a C-H bond.[1]

The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For deuterated compounds, a significant primary KIE (kH/kD > 1) is often indicative of C-H bond cleavage being a rate-limiting step in the enzymatic reaction.

L-Serine-d3 is a valuable tool for probing the mechanisms of enzymes involved in serine metabolism, such as serine hydroxymethyltransferase (SHMT), which catalyzes the conversion of L-serine to glycine (B1666218), and serine racemase, which interconverts L-serine and D-serine.

Quantitative Data on the Kinetic Isotope Effect of Serine

While specific quantitative data for the deuterium KIE of L-Serine-d3 is not extensively reported in publicly available literature, data from related studies on serine-metabolizing enzymes provide valuable context.

One of the key enzymes in L-serine metabolism is serine hydroxymethyltransferase (SHMT), which is a crucial entry point for one-carbon metabolism. A study on the ¹³C kinetic isotope effect of the SHMT reaction provides insights into the enzymatic mechanism.

| Isotope Position | Enzyme | Kinetic Isotope Effect (¹³(Vmax/Km)) | Reference |

| C-3 of Serine | Cytosolic SHMT (pig liver) | 0.994 ± 0.006 | [2][3][4][5] |

| C-2 of Serine | Cytosolic SHMT (pig liver) | 0.995 ± 0.007 | [2][3] |

Table 1: ¹³C Kinetic Isotope Effect on the Serine Hydroxymethyltransferase (SHMT) Reaction. The values, being close to unity, suggest that the C-C bond cleavage is not the primary rate-limiting step in this specific experimental setup.

For comparison, studies on the D-enantiomer of serine with D-amino acid oxidase (DAAO) have shown significant deuterium KIEs, highlighting the utility of deuteration in modulating metabolic stability.

| Substrate | Enzyme | Kinetic Isotope Effect (kH/kD) | Reference |

| D-Serine | D-Amino Acid Oxidase | >1 (slower degradation of deuterated D-serine) | [1] |

Table 2: Qualitative Deuterium Kinetic Isotope Effect on D-Amino Acid Oxidase. The deuteration at metabolically vulnerable positions slows down DAAO-mediated degradation, leading to reduced formation of toxic byproducts.

Signaling and Metabolic Pathways of L-Serine

L-serine is a central node in cellular metabolism, contributing to numerous biosynthetic and signaling pathways. L-Serine-d3 is an invaluable tracer for elucidating the flux through these pathways, particularly the one-carbon metabolism network.

This pathway is critical for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions.[6] Cancer cells often exhibit upregulated serine metabolism to support their high proliferation rates.[7]

Experimental Protocols

Protocol for Determining the Kinetic Isotope Effect of L-Serine-d3 on Serine Hydroxymethyltransferase (SHMT)

This protocol outlines a general procedure for measuring the KIE of SHMT with L-Serine-d3 compared to unlabeled L-Serine.

Materials:

-

Purified recombinant SHMT enzyme

-

L-Serine and L-Serine-d3 substrates

-

Tetrahydrofolate (THF)

-

NADP⁺

-

Methylene-THF dehydrogenase/cyclohydrolase (for coupled assay)

-

Spectrophotometer

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

-

Enzyme Assay Setup: Prepare reaction mixtures containing all components except the substrate (L-Serine or L-Serine-d3) in a cuvette.

-

Reaction Initiation: Initiate the reaction by adding a known concentration of either L-Serine or L-Serine-d3.

-

Kinetic Measurement: Monitor the reaction progress by measuring the increase in absorbance at 340 nm, corresponding to the production of NADPH in the coupled assay.

-

Data Analysis: Determine the initial reaction velocities (V₀) at various substrate concentrations for both L-Serine and L-Serine-d3.

-

KIE Calculation:

-

Fit the velocity data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.

-

Calculate the specificity constant (Vmax/Km) for both L-Serine (kH) and L-Serine-d3 (kD).

-

The kinetic isotope effect is then calculated as KIE = (Vmax/Km)H / (Vmax/Km)D.

-

Protocol for Metabolic Flux Analysis using L-Serine-d3 in Cancer Cells

This protocol describes the use of L-Serine-d3 as a tracer to investigate metabolic flux in cultured cancer cells.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serine-free culture medium

-

L-Serine-d3

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (B129727)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Wash cells with serine-free medium.

-

Incubate cells in serine-free medium supplemented with a known concentration of L-Serine-d3 (e.g., 0.5 mM) for a desired time course (e.g., 0, 1, 4, 8, 24 hours).[7]

-

-

Metabolite Extraction:

-

Place culture plates on ice and aspirate the labeling medium.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Vortex the cell suspension and centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system.

-

Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

-

Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine m+1, m+2).

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of isotopes.

-

Calculate the fractional enrichment of each labeled species to determine the metabolic flux.

-

Applications in Drug Development

The study of the kinetic isotope effect of L-Serine-d3 has significant implications for drug development. By understanding how deuteration affects the metabolism of serine, researchers can:

-

Develop novel metabolic tracers: L-Serine-d3 and other deuterated molecules can be used to non-invasively monitor metabolic pathways in vivo, aiding in the diagnosis and monitoring of diseases such as cancer.

-

Design safer drugs: For drugs that are metabolized at a serine residue, deuteration can slow down metabolism, potentially reducing the formation of toxic metabolites and improving the drug's safety profile. This has been demonstrated with deuterated D-serine, which shows reduced nephrotoxicity.[1]

-

Enhance drug efficacy: By increasing metabolic stability, deuteration can prolong the half-life of a drug, potentially leading to improved therapeutic efficacy.

Conclusion

The kinetic isotope effect of L-Serine-d3 is a fundamental principle with broad applications in metabolic research and drug development. While direct quantitative data on the deuterium KIE for specific enzymes acting on L-Serine-d3 requires further investigation, the use of this stable isotope-labeled amino acid as a metabolic tracer is well-established. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage the power of L-Serine-d3 to unravel the complexities of serine metabolism and to advance the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights Into the Known 13C Depletion of Methane—Contribution of the Kinetic Isotope Effects on the Serine Hydroxymethyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights Into the Known 13C Depletion of Methane-Contribution of the Kinetic Isotope Effects on the Serine Hydroxymethyltransferase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Significance of L-Serine-d3 in Cancer Cell Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Serine in Cancer Metabolism

Cancer is characterized by uncontrolled cell proliferation, a process that demands significant metabolic reprogramming to support the synthesis of biomass and maintain cellular homeostasis.[1] Serine, a non-essential amino acid, has emerged as a critical metabolite in oncology, playing a role far beyond simple protein synthesis.[2] It is a major source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids such as glycine (B1666218), and for methylation reactions that have epigenetic implications.[2][3]

Cancer cells can acquire serine through two primary mechanisms: uptake from the extracellular environment or de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG).[1][4] This metabolic plasticity allows tumors to thrive in diverse microenvironments. The serine-glycine-one-carbon (SGOC) metabolic network is frequently upregulated in various cancers to support rapid cell division, making it a compelling target for therapeutic intervention.[1][5]

To dissect the complexities of serine metabolism in cancer, researchers rely on powerful tools to trace the fate of metabolites through intricate biochemical pathways. L-Serine-d3, a stable isotope-labeled form of L-serine, has become an indispensable tracer in this field. By replacing three hydrogen atoms with deuterium (B1214612), L-Serine-d3 allows for the precise tracking of serine uptake, synthesis, and its contribution to downstream metabolic pathways using mass spectrometry-based techniques.[6][7] This guide provides a comprehensive overview of the significance of L-Serine-d3 in cancer cell metabolism research, detailing its applications, experimental protocols, and the interpretation of the data it generates.

L-Serine-d3 as a Metabolic Tracer: Principles and Applications

L-Serine-d3 is a non-radioactive, stable isotope-labeled amino acid. The deuterium atoms act as a "heavy" tag, allowing researchers to distinguish it from the naturally abundant, unlabeled L-serine within a biological system. When introduced into cell culture media or administered in vivo, L-Serine-d3 is taken up by cells and incorporated into various metabolic pathways.[6] Mass spectrometry can then be used to detect and quantify the deuterium-labeled metabolites, providing a dynamic view of metabolic flux.

Key applications of L-Serine-d3 in cancer research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within the SGOC network.[6]

-

Delineating Serine Sources: Distinguishing between the contributions of exogenous (uptake) and endogenous (de novo synthesis) serine to the intracellular pool.[8]

-

Tracing Downstream Fates: Tracking the incorporation of serine-derived carbons and one-carbon units into nucleotides, glutathione (B108866), and other critical biomolecules.[6][9]

-

Investigating Cytosolic vs. Mitochondrial One-Carbon Flux: The specific labeling pattern of L-Serine-d3 can help differentiate between the activities of serine hydroxymethyltransferase (SHMT) in the cytosol and mitochondria.[6]

-

Assessing Therapeutic Efficacy: Evaluating how drugs targeting serine metabolism alter metabolic fluxes within cancer cells.[10]

Key Metabolic Pathways Interrogated by L-Serine-d3

L-Serine-d3 is instrumental in studying several interconnected metabolic pathways that are crucial for cancer cell proliferation and survival.

Serine Synthesis Pathway (SSP)

The de novo synthesis of serine from glucose is a three-step enzymatic pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).[1][8] This pathway is often upregulated in cancers, and its activity can be assessed by culturing cells in the presence of labeled glucose and measuring the synthesis of labeled serine.[4] Conversely, using L-Serine-d3 helps to understand the reliance of cancer cells on external serine versus their own synthetic capabilities.

One-Carbon Metabolism (Folate and Methionine Cycles)

Serine is the primary donor of one-carbon units to the folate cycle.[11] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF).[1] This one-carbon unit is then utilized for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[12] L-Serine-d3 tracing can quantify the flux of serine-derived one-carbon units into these nucleotide pools.[6]

The one-carbon units from the folate cycle also intersect with the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[12]

Glutathione (GSH) Synthesis

Serine can be converted to glycine, which, along with glutamate (B1630785) and cysteine, is a precursor for the synthesis of glutathione (GSH).[13] GSH is a major antioxidant that protects cells from oxidative stress.[12] By tracing the incorporation of the deuterium label from L-Serine-d3 into the glycine component of GSH, researchers can assess the contribution of serine metabolism to redox homeostasis in cancer cells.

Experimental Protocols

The following are generalized protocols for utilizing L-Serine-d3 in cancer cell metabolism research. Specific parameters may need to be optimized for different cell lines and experimental questions.

L-Serine-d3 Labeling of Adherent Cancer Cells

This protocol outlines the basic procedure for labeling cancer cells with L-Serine-d3 to trace its metabolic fate.[7]

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Serine-free culture medium

-

L-Serine-d3

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (B129727)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

-

Preparation of Labeling Medium: Prepare serine-free medium supplemented with a known concentration of L-Serine-d3. A common starting concentration is 0.5 mM.[7]

-

Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with PBS. Add the L-Serine-d3 labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[7]

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.[7]

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.[7]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Analysis: The metabolite extracts are now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Sample Analysis by LC-MS

This is a general workflow for analyzing the labeled metabolite extracts.

Procedure:

-

Chromatographic Separation: Use a suitable chromatography method, such as Hydrophilic Interaction Chromatography (HILIC), to separate the polar metabolites.[7]

-

Mass Spectrometry Detection: Set the mass spectrometer to detect the mass isotopologues of serine (m+3) and its downstream metabolites (e.g., glycine, purines, pyrimidines).[7]

-

Data Analysis: Calculate the fractional labeling of each metabolite by determining the ratio of the labeled isotopologue peak area to the total peak area for that metabolite. This data can then be used for metabolic flux analysis.

Data Presentation: Quantitative Insights

The following tables summarize hypothetical quantitative data that could be obtained from L-Serine-d3 tracing experiments, illustrating the types of insights that can be gained.

Table 1: Fractional Enrichment of Key Metabolites Following L-Serine-d3 Labeling in Cancer Cells

| Metabolite | Fractional Enrichment (%) after 24h | Interpretation |

| Intracellular L-Serine | 95% | High uptake of exogenous L-Serine-d3. |

| Glycine | 80% | Significant flux through SHMT, converting serine to glycine. |

| Purines (e.g., ATP) | 30% | A substantial portion of the purine (B94841) pool is derived from serine's one-carbon units. |

| Glutathione (GSH) | 25% | Serine metabolism contributes significantly to the synthesis of this key antioxidant. |

Table 2: Effect of a PHGDH Inhibitor on Serine Metabolism

| Condition | Intracellular Serine Concentration (relative to control) | Fractional Enrichment of Glycine from L-Serine-d3 (%) |

| Control (DMSO) | 1.0 | 80% |

| PHGDH Inhibitor | 0.6 | 85% |

Interpretation: Inhibition of de novo serine synthesis (PHGDH inhibitor) leads to a decrease in the total intracellular serine pool and an increased reliance on exogenous serine, as indicated by the slightly higher fractional enrichment of glycine from the labeled serine source.

Visualization of Pathways and Workflows

Signaling Pathways Regulating Serine Metabolism

Several oncogenic signaling pathways converge on serine metabolism to promote cancer cell proliferation. The PI3K/AKT/mTOR and c-Myc pathways are notable examples.[14][15][16][17][18][19][20]

Caption: Regulation of the Serine Synthesis Pathway by PI3K/AKT/mTOR and c-Myc.

Experimental Workflow for L-Serine-d3 Tracing

The following diagram illustrates the typical workflow for a metabolic tracing experiment using L-Serine-d3.

Caption: Experimental workflow for L-Serine-d3 metabolic tracing.

Metabolic Fates of L-Serine

This diagram shows the central role of serine and how L-Serine-d3 can be used to trace its conversion into other key metabolites.

Caption: Metabolic fates of L-Serine traced with L-Serine-d3.

Conclusion and Future Perspectives

L-Serine-d3 is a powerful and essential tool for elucidating the intricate reprogramming of serine metabolism in cancer. By enabling the precise measurement of metabolic fluxes, it provides invaluable insights into how cancer cells sustain their proliferative agenda. The data generated from L-Serine-d3 tracing studies are critical for identifying metabolic vulnerabilities and for the development of novel therapeutic strategies that target the SGOC network. As our understanding of cancer metabolism continues to grow, the application of stable isotope tracers like L-Serine-d3 will undoubtedly play a central role in translating fundamental research discoveries into clinical innovations for the benefit of patients. Future work will likely focus on integrating L-Serine-d3 tracing with other omics technologies to create a more holistic picture of the metabolic landscape of tumors and their response to therapy.

References

- 1. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. One-Carbon Metabolism in Cancer - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of lipid and serine metabolism by the oncogene c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cMyc-mediated activation of serine biosynthesis pathway is critical for cancer progression under nutrient deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biosynthesis of Purines and Pyrimidines with L-Serine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of L-serine in the de novo biosynthesis of purines and pyrimidines, with a particular focus on the application of L-Serine-d3 as a metabolic tracer. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate these essential pathways.

The non-essential amino acid L-serine is a pivotal contributor to one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] By donating one-carbon units to the folate cycle, serine directly fuels the production of purines and the pyrimidine (B1678525) thymidylate.[1][3] This metabolic nexus is of significant interest in various fields, particularly in cancer research, where rapidly proliferating cells exhibit a high demand for nucleotides.[1][2][4]

The use of stable isotope-labeled L-serine, specifically L-Serine-d3 (deuterated at the 2, 3, and 3 positions), has become an invaluable tool for tracing the metabolic fate of serine's carbon backbone.[5][6] This allows for the precise quantification of its contribution to nucleotide biosynthesis and helps in understanding the metabolic reprogramming that occurs in disease states.[5]

Data Presentation: Isotope Labeling and Metabolite Incorporation

The following tables summarize representative quantitative data from metabolic tracing experiments using L-Serine-d3. These values can vary depending on the cell line, experimental conditions, and analytical instrumentation used.

Table 1: Representative Mass Isotopologue Distribution in Purine (B94841) Nucleotides after L-Serine-d3 Labeling

| Metabolite | Isotopologue | Fractional Enrichment (%) | Description |

| Adenosine Monophosphate (AMP) | M+1 | 15 - 25 | Incorporation of one deuterated carbon from L-Serine-d3 into the purine ring. |

| Guanosine Monophosphate (GMP) | M+1 | 18 - 30 | Incorporation of one deuterated carbon from L-Serine-d3 into the purine ring. |

Table 2: Representative Mass Isotopologue Distribution in Pyrimidine Nucleotides after L-Serine-d3 Labeling

| Metabolite | Isotopologue | Fractional Enrichment (%) | Description |

| Thymidine Monophosphate (TMP) | M+2 | 30 - 50 | Incorporation of the deuterated methylene (B1212753) group from the folate cycle, derived from L-Serine-d3, into the thymine (B56734) base. |

Experimental Protocols

Metabolic Tracing with L-Serine-d3 in Cell Culture

This protocol outlines a general procedure for tracing the incorporation of deuterium (B1214612) from L-Serine-d3 into purine and pyrimidine nucleotides in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Serine-free medium

-

L-Serine-d3

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing serine-free medium with L-Serine-d3 to a final concentration of 0.5 mM and 10% dFBS. Prepare a control medium with unlabeled L-serine at the same concentration.

-

Isotope Labeling:

-

Aspirate the complete medium from the cell culture plates.

-

Wash the cells once with serine-free medium.

-

Add the prepared L-Serine-d3 labeling medium (or control medium) to the respective wells.

-

Incubate the cells for a desired time course (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites and transfer to a new tube.

-

-

Sample Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to determine the mass isotopologue distribution of purine and pyrimidine nucleotides.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues of the nucleotides of interest.

-

Calculate the fractional enrichment of each labeled metabolite by dividing the peak area of the labeled isotopologue by the total peak area of all isotopologues of that metabolite.[7]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: L-Serine-d3 contribution to purine biosynthesis.

Caption: L-Serine-d3 contribution to pyrimidine biosynthesis.

Caption: Workflow for L-Serine-d3 metabolic tracing.

References

- 1. Serine and one-carbon metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

L-Serine-d3 as a Precursor for Glycine and Cysteine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a critical precursor for the synthesis of a wide array of biomolecules essential for cell proliferation and function. Among its many roles, L-serine is a primary source for the de novo synthesis of two other amino acids: glycine (B1666218) and cysteine. The metabolic pathways governing these conversions are intricately linked to one-carbon metabolism and the transsulfuration pathway, respectively. Understanding the flux through these pathways is paramount in various fields of research, including cancer metabolism, neurobiology, and drug development.

This technical guide provides an in-depth overview of the use of L-serine-d3, a stable isotope-labeled variant of L-serine, as a metabolic tracer to quantitatively assess the synthesis of glycine and cysteine. The incorporation of deuterium (B1214612) atoms from L-serine-d3 into downstream metabolites allows for precise tracking and quantification of metabolic flux using mass spectrometry. This guide details the underlying metabolic pathways, provides comprehensive experimental protocols for L-serine-d3 tracing studies, presents a framework for quantitative data analysis, and includes visualizations of the key metabolic and experimental workflows.

Metabolic Pathways

The conversion of L-serine into glycine and cysteine occurs through distinct, yet interconnected, metabolic pathways.

L-Serine to Glycine Synthesis

The synthesis of glycine from L-serine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) . This reaction is a cornerstone of one-carbon metabolism, as it also involves the interconversion of tetrahydrofolate (THF) and 5,10-methylenetetrahydrofolate (CH2-THF). The SHMT enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, highlighting the compartmentalization of one-carbon metabolism.

In this reaction, the β-carbon of L-serine is transferred to THF, yielding glycine and CH2-THF. The CH2-THF can then be utilized in various biosynthetic processes, including the synthesis of purines, thymidine, and methionine. When using L-serine-d3 as a tracer, the deuterium labels are transferred to glycine, allowing for the quantification of the rate of this conversion.

L-Serine to Cysteine Synthesis (Transsulfuration Pathway)

The synthesis of cysteine from L-serine occurs via the transsulfuration pathway . This pathway links methionine metabolism to cysteine synthesis. The first committed step is the condensation of L-serine and homocysteine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS) . Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.

The carbon backbone of the newly synthesized cysteine is derived from L-serine. Therefore, by tracing with L-serine-d3, the deuterium labels will be incorporated into the cysteine molecule, enabling the measurement of the flux through the transsulfuration pathway.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the conversion of L-serine to glycine and cysteine.

Caption: Metabolic fate of L-Serine-d3 into glycine and cysteine.

Experimental Protocols

This section provides a detailed methodology for a stable isotope tracing experiment using L-serine-d3 to quantify the synthesis of glycine and cysteine in cultured cells.

I. Cell Culture and Labeling

-

Cell Seeding: Plate cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare a custom culture medium that is devoid of serine and glycine. Supplement this medium with dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with serine/glycine-free medium.

-

Add the pre-warmed serine/glycine-free medium supplemented with a known concentration of L-serine-d3 (e.g., 200 µM).

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

-

II. Metabolite Extraction

-

Quenching: At each time point, rapidly quench metabolic activity by placing the culture plates on dry ice.

-

Extraction Solution: Prepare an ice-cold extraction solution of 80% methanol (B129727) in water.

-

Extraction:

-

Aspirate the labeling medium.

-

Add 1 mL of the ice-cold extraction solution to each well.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar compounds.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of isotopologues.

-

MRM Transitions: The following table provides suggested MRM transitions for the analysis of unlabeled and deuterated serine, glycine, and cysteine. These should be optimized for the specific instrument being used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| L-Serine (Unlabeled) | 106.1 | 60.1 | |

| L-Serine-d3 (M+3) | 109.1 | 62.1 | Tracer |

| Glycine (Unlabeled) | 76.1 | 30.1 | |

| Glycine-d2 (M+2) | 78.1 | 32.1 | From L-Serine-d3 |

| Cysteine (Unlabeled) | 122.0 | 76.0 | |

| Cysteine-d2 (M+2) | 124.0 | 78.0 | From L-Serine-d3 |

IV. Data Analysis

-

Peak Integration: Integrate the peak areas for each of the specified MRM transitions for all isotopologues of serine, glycine, and cysteine.

-

Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of each labeled metabolite using the following formula:

FE = (Σ Area of Labeled Isotopologues) / (Σ Area of All Isotopologues)

-

Correction for Natural Isotope Abundance: For accurate quantification, the raw peak areas should be corrected for the natural abundance of isotopes (e.g., 13C, 15N). This can be done using established algorithms and software packages.

-